1-(1-Ethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone
Description
Properties
CAS No. |
74889-30-8 |
|---|---|
Molecular Formula |
C8H8F3NO |
Molecular Weight |
191.15 g/mol |
IUPAC Name |
1-(1-ethylpyrrol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H8F3NO/c1-2-12-5-3-4-6(12)7(13)8(9,10)11/h3-5H,2H2,1H3 |
InChI Key |
BSDLLXWWBPCRDE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC=C1C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of 1-Ethylpyrrole with Trifluoroacetylating Agents
The most common synthetic route involves electrophilic acylation of 1-ethylpyrrole at the 2-position using trifluoroacetylating reagents such as trifluoroacetic anhydride (TFAA) in the presence of strong acids like trifluoromethanesulfonic acid (TfOH).
-
- 1-Ethyl-1H-pyrrole is dissolved in an inert solvent such as dichloromethane (DCM).
- TFAA is added dropwise at low temperature (0°C to room temperature) to control the reaction rate and selectivity.
- TfOH is used as a catalyst to activate the trifluoroacetyl group and promote electrophilic substitution at the 2-position of the pyrrole ring.
- The reaction mixture is stirred for several hours (typically 4–6 h) at room temperature or slightly elevated temperatures (up to 60–80°C) to complete the acylation.
- The product is isolated by aqueous workup and purified by column chromatography using hexane/ethyl acetate mixtures.
Yields: Reported yields for similar trifluoroacetylation reactions on pyrrole derivatives range from 60% to 95%, depending on reaction conditions and purification methods.
Alkylation of Pyrrole Followed by Acylation
An alternative approach involves a two-step sequence:
-
- The 1-ethylpyrrole is then subjected to trifluoroacetylation as described above using TFAA and TfOH or other trifluoroacetylating agents.
- This step introduces the trifluoroethanone group at the 2-position of the pyrrole ring.
This two-step method allows for better control over substitution patterns and can be optimized for scale-up.
Use of Coupling Agents and Bases in Acylation
In some synthetic protocols, coupling agents such as isobutyl chloroformate, carbonyldiimidazole, or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) are employed to facilitate the formation of the trifluoroacetylated product under milder conditions.
-
- The acylation is performed in solvents like dichloromethane, 1,2-dichloroethane, or dimethylformamide.
- Bases such as triethylamine, 4-dimethylaminopyridine (DMAP), or pyridine are added to neutralize the acid generated and promote coupling efficiency.
- Temperature is controlled between -10°C and reflux temperature of the solvent to optimize yield and selectivity.
-
- The crude product is purified by crystallization or silica gel column chromatography.
- The final compound can be isolated as a free base or as a salt depending on the workup conditions.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield Range | Notes |
|---|---|---|---|
| Direct Acylation with TFAA/TfOH | 1-Ethylpyrrole, TFAA, TfOH, DCM, 0–80°C, 4–6 h | 60–95% | Simple, efficient, widely used |
| N-Alkylation + Acylation | Pyrrole, ethyl iodide, K2CO3, DMF; then TFAA/TfOH | 70–90% (alkylation), 60–95% (acylation) | Two-step, better control over substitution |
| Coupling Agent Mediated Acylation | TFAA or acid chloride, base (TEA, DMAP), DCM/DMF, -10°C to reflux | 50–90% | Milder conditions, requires coupling agents |
| Oxidative Sulfonylation (Related) | K2S2O8, TFAA, TfOH, DCE, 60–85°C, 5–7 h | 60–80% | For related pyrrole trifluoroacetyl derivatives |
Research Findings and Considerations
- The electrophilic acylation of pyrroles is regioselective for the 2-position due to the electron density distribution in the heterocycle.
- The presence of the N-ethyl substituent directs the acylation and influences reaction kinetics and yields.
- Trifluoroacetylation enhances the compound’s chemical stability and biological activity due to the strong electron-withdrawing trifluoromethyl group.
- Reaction conditions such as temperature, solvent polarity, and acid catalyst concentration critically affect the yield and purity of the product.
- Purification by silica gel chromatography using hexane/ethyl acetate mixtures is standard to isolate the pure compound.
- The use of coupling agents and bases can improve reaction efficiency but may introduce additional purification steps.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(1-Ethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(1-Ethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Pyrrole-Based Trifluoroethanones
Table 1: Key Structural and Physical Properties
Key Differences and Implications
a) Substituent Effects on Reactivity and Stability
- Ethyl vs.
- Trifluoroacetyl vs. Acetyl: The trifluoroacetyl group significantly enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, as seen in and .
- Bulkier Substituents : Compounds like the benzyl-substituted analog () exhibit higher steric hindrance, which may reduce reactivity in nucleophilic substitutions but improve binding specificity in biological systems .
b) Electronic and Spectral Properties
- FTIR Analysis: The carbonyl stretch in trifluoroacetyl-containing compounds (e.g., 1669 cm⁻¹ in ) is shifted to lower wavenumbers compared to non-fluorinated analogs (e.g., ~1700 cm⁻¹ for acetyl groups), indicating strong electron-withdrawing effects of fluorine .
Q & A
Q. What synthetic methodologies are reported for preparing 1-(1-Ethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone?
Methodological Answer:
- Step 1: Pyrrole Functionalization
Start with 1H-pyrrole derivatives. Ethylation at the pyrrole nitrogen (e.g., using ethyl iodide under basic conditions) yields 1-ethyl-1H-pyrrole . - Step 2: Trifluoroacetylation
Introduce the trifluoroacetyl group via Friedel-Crafts acylation. Use trifluoroacetic anhydride (TFAA) or 2,2,2-trifluoroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) . - Optimization Note:
Monitor regioselectivity using NMR (¹H, ¹⁹F) and GC-MS to confirm substitution at the pyrrole C-2 position .
Q. How is the compound characterized structurally and thermodynamically?
Methodological Answer:
- X-ray Crystallography:
Use SHELX programs (e.g., SHELXL for refinement) for crystal structure determination. Validate hydrogen bonding and π-stacking interactions in the solid state . - Thermodynamic Data:
Measure phase-change properties (e.g., sublimation enthalpy ΔsubH° = 81.2 ± 1.0 kJ/mol via mass-loss Knudsen effusion method) and compare with analogs like 2-acetylpyrrole . - Spectroscopy:
Confirm structure via ¹⁹F NMR (δ ≈ -70 ppm for CF₃) and FTIR (C=O stretch ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can enzymatic strategies be optimized for stereoselective reduction of trifluoroethanone derivatives?
Methodological Answer:
- Enzyme Screening:
Test alcohol dehydrogenases (ADHs) like Ras-ADH (Prelog selectivity) or evo-1.1.200 (anti-Prelog) for asymmetric reduction. Use whole-cell systems or purified enzymes in 1,4-dioxane/water (9:1 v/v) at 20 mM substrate concentration . - Kinetic Analysis:
Monitor reaction progress via chiral GC or HPLC. For 1-(4-bromophenyl)-2,2,2-trifluoroethanone, evo-1.1.200 achieves >99% conversion to (S)-alcohol in 20 h . - Challenges:
Address low solubility using co-solvents (e.g., DMSO, THF) or substrate hydration (gem-diol formation) via ¹H-NMR .
Q. How to resolve contradictions in crystallographic data for derivatives of this compound?
Methodological Answer:
- Refinement Protocols:
Use SHELXL for high-resolution data. For twinned crystals, apply twin-law matrices and refine using HKLF5 format . - Validation Tools:
Cross-check with PLATON (ADDSYM) to detect missed symmetry. Resolve disorder by partitioning atoms over multiple sites with constrained occupancy . - Example:
For hydrated intermediates (e.g., gem-diols), model hydrogen atoms using riding coordinates and isotropic displacement parameters .
Q. What computational methods predict the reactivity of 1-aryl-2,2,2-trifluoroethanones in cross-coupling reactions?
Methodological Answer:
- DFT Calculations:
Model Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst. Calculate activation barriers for oxidative addition of 1-(4-bromophenyl)-2,2,2-trifluoroethanone with boronic acids . - Solvent Effects:
Simulate solvent interactions (e.g., 1,4-dioxane vs. toluene) using COSMO-RS to predict reaction rates and regioselectivity . - Experimental Validation:
Compare computational predictions with empirical yields (e.g., 59% yield for 1-(3-chlorophenyl)-2,2,2-trifluoroethanone using Oxone/NaIBSA in acetonitrile) .
Q. How to address failed multicomponent reactions involving trifluoroethanone analogs?
Methodological Answer:
- Troubleshooting Steps:
- Substrate Screening: Avoid sterically hindered ketones (e.g., 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone) that disrupt reaction equilibria .
- Condition Optimization: Adjust pH, temperature, and solvent polarity. For imidazole-2-one synthesis, use microwave irradiation to accelerate sluggish steps .
- Case Study:
Replace 2,2,2-trifluoro-1-phenylethanone with electron-deficient aryl ketones to enhance nucleophilic attack in Ugi-type reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
